molecular formula C10H11NO2 B170502 Methyl isoindoline-1-carboxylate CAS No. 111605-85-7

Methyl isoindoline-1-carboxylate

Cat. No. B170502
M. Wt: 177.2 g/mol
InChI Key: HAHSSOBUBYFYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl isoindoline-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that has a variety of applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of methyl isoindoline-1-carboxylate is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes.

Biochemical And Physiological Effects

Methyl isoindoline-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using methyl isoindoline-1-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a fluorescent probe, and as a ligand for the synthesis of metal complexes. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of methyl isoindoline-1-carboxylate in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Additionally, there is potential for the use of methyl isoindoline-1-carboxylate as a ligand for the synthesis of new metal complexes with unique properties. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

Methyl isoindoline-1-carboxylate can be synthesized through a variety of methods. One method involves the reaction of aniline with maleic anhydride to form an intermediate product. This intermediate product is then reacted with methylamine to form methyl isoindoline-1-carboxylate. Another method involves the reaction of 2-nitrobenzaldehyde with methylamine to form 2-methyl-3-nitrophenylpropenal, which is then reacted with cyclohexanone to form methyl isoindoline-1-carboxylate.

Scientific Research Applications

Methyl isoindoline-1-carboxylate has a variety of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHSSOBUBYFYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254332
Record name Methyl 2,3-dihydro-1H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoindoline-1-carboxylate

CAS RN

111605-85-7
Record name Methyl 2,3-dihydro-1H-isoindole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111605-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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